2-[(2R,6S)-2,6-dimethyl-4-(3-methylpyrazin-2-yl)piperazin-1-yl]ethanol
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Overview
Description
2-[(2R,6S)-2,6-dimethyl-4-(3-methylpyrazin-2-yl)piperazin-1-yl]ethanol is a complex organic compound characterized by its unique molecular structure. This compound features a piperazine ring substituted with a pyrazine moiety and an ethanol group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R,6S)-2,6-dimethyl-4-(3-methylpyrazin-2-yl)piperazin-1-yl]ethanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dimethylpiperazine with 3-methylpyrazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with ethylene oxide to introduce the ethanol group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[(2R,6S)-2,6-dimethyl-4-(3-methylpyrazin-2-yl)piperazin-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-[(2R,6S)-2,6-dimethyl-4-(3-methylpyrazin-2-yl)piperazin-1-yl]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2R,6S)-2,6-dimethyl-4-(3-methylpyrazin-2-yl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[(2R,6S)-2,6-dimethyl-4-(3-methylpyrazin-2-yl)piperazin-1-yl]methanol: Similar structure but with a methanol group instead of ethanol.
2-[(2R,6S)-2,6-dimethyl-4-(3-methylpyrazin-2-yl)piperazin-1-yl]propane: Similar structure but with a propane group instead of ethanol.
Uniqueness
2-[(2R,6S)-2,6-dimethyl-4-(3-methylpyrazin-2-yl)piperazin-1-yl]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(2R,6S)-2,6-dimethyl-4-(3-methylpyrazin-2-yl)piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-10-8-16(9-11(2)17(10)6-7-18)13-12(3)14-4-5-15-13/h4-5,10-11,18H,6-9H2,1-3H3/t10-,11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCNZHOGHVHJOU-PHIMTYICSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1CCO)C)C2=NC=CN=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1CCO)C)C2=NC=CN=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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